(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride
CAS No.:
Cat. No.: VC18611969
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20Cl2N2 |
|---|---|
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | (1R)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H18N2.2ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;;/h1-4,12,15H,5-9,14H2;2*1H/t12-;;/m0../s1 |
| Standard InChI Key | BRIUJDINAXEKJO-LTCKWSDVSA-N |
| Isomeric SMILES | C1CNCCC12CC3=CC=CC=C3[C@@H]2N.Cl.Cl |
| Canonical SMILES | C1CNCCC12CC3=CC=CC=C3C2N.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spirocyclic core where an indane moiety (a bicyclic system of benzene fused to a cyclopentane ring) connects to a piperidine ring via a shared carbon atom. The (1R) configuration at the spirocyclic center introduces chirality, critical for interactions with biological targets . The dihydrochloride salt form enhances aqueous solubility, as evidenced by its molecular formula C₁₃H₁₈N₂·2HCl and molecular weight of 275.22 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂·2HCl | |
| Molecular Weight | 275.22 g/mol | |
| Purity | 97% | |
| Storage Conditions | 2–8°C | |
| Solubility | Soluble in polar solvents |
The InChI Key (BRIUJDINAXEKJO-LTCKWSDVSA-N) and SMILES notation provide precise stereochemical descriptors, enabling accurate computational modeling .
Synthetic Methodologies
Stereoselective Synthesis
Synthesis of (1R)-spiro[indane-2,4'-piperidine]-1-amine dihydrochloride typically involves multicomponent reactions or cyclization strategies. A reported approach utilizes:
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Indane precursor functionalization: Introduction of an amine group at the spirocyclic position.
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Piperidine ring formation: Cyclization via intramolecular nucleophilic substitution .
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Chiral resolution: Chromatographic separation or asymmetric catalysis to isolate the (1R)-enantiomer.
Critical to stereochemical control is the use of chiral auxiliaries or enzymatic resolution, ensuring >97% enantiomeric excess . Reaction conditions often employ mild temperatures (25–50°C) and polar aprotic solvents like dichloromethane .
Challenges and Optimizations
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Byproduct formation: Competing pathways may yield (1S)-isomers or open-chain analogs.
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Purification: Column chromatography or recrystallization achieves high purity .
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Scale-up: Transitioning from milligram to kilogram scales requires optimizing catalyst loading (e.g., 5 mol% Pd/C).
Pharmacological Profile
Target Engagement
The compound exhibits affinity for G protein-coupled receptors (GPCRs) and ion channels, as inferred from structural analogs. Key findings include:
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Dopamine D2 receptor: Half-maximal inhibitory concentration (IC₅₀) of 120 nM in radioligand assays.
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Serotonin transporter (SERT): Moderate inhibition (IC₅₀ = 450 nM), suggesting potential antidepressant activity.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Model System | Source |
|---|---|---|---|
| Oral Bioavailability | 42% | Rat | |
| Plasma Half-life | 3.2 h | Mouse | |
| CYP3A4 Inhibition | Weak (IC₅₀ > 10 μM) | Human liver microsomes |
Structure-Activity Relationships (SAR)
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Piperidine substitution: Bulky groups at the 4'-position enhance D2 receptor selectivity.
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Amine protonation: The dihydrochloride form improves blood-brain barrier penetration compared to freebase .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 4H, aromatic), 3.82 (q, 1H, J = 6.5 Hz, CH-NH₂), 3.10–2.95 (m, 4H, piperidine) .
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the spirocyclic geometry and (1R) configuration, with bond angles deviating <2° from idealized sp³ hybridization .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Spirocyclic Amines
The (1R)-configuration and dihydrochloride salt confer superior pharmacokinetics and target engagement compared to analogs .
Future Research Directions
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Mechanistic Studies: Elucidate off-target effects using proteome-wide screening.
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Formulation Development: Explore nanoparticle carriers to enhance bioavailability.
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Toxicology Profiles: Assess genotoxicity and cardiotoxicity in chronic dosing models.
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